molecular formula C10H15Cl3N2 B13583491 2-Chloro-5-(piperidin-4-yl)pyridinedihydrochloride

2-Chloro-5-(piperidin-4-yl)pyridinedihydrochloride

Katalognummer: B13583491
Molekulargewicht: 269.6 g/mol
InChI-Schlüssel: IORCGEGEDGCFGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15Cl3N2. It is a derivative of pyridine and piperidine, featuring a chlorine atom at the 2-position of the pyridine ring and a piperidin-4-yl group at the 5-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions produce N-oxides and dechlorinated compounds, respectively.

Wissenschaftliche Forschungsanwendungen

2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-chloro-2-(piperidin-4-yl)pyridine dihydrochloride
  • 2-(piperidin-4-yl)pyridine dihydrochloride
  • 2-chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride

Uniqueness

2-chloro-5-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C10H15Cl3N2

Molekulargewicht

269.6 g/mol

IUPAC-Name

2-chloro-5-piperidin-4-ylpyridine;dihydrochloride

InChI

InChI=1S/C10H13ClN2.2ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H

InChI-Schlüssel

IORCGEGEDGCFGB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=CN=C(C=C2)Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.